![molecular formula C8H16O5 B1660697 Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate CAS No. 820247-03-8](/img/structure/B1660697.png)
Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate
Vue d'ensemble
Description
Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate is an organic compound with the molecular formula C8H16O5. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a methyl ester group and a 1,3-dihydroxypropan-2-yl ether linkage, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate typically involves the esterification of 4-hydroxybutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The intermediate product, 4-methoxybutanoic acid, is then reacted with 1,3-dihydroxypropan-2-ol under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of a high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Ethers or amines, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxybutanoate: Lacks the 1,3-dihydroxypropan-2-yl ether linkage.
Ethyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-[(1,3-dihydroxypropan-2-yl)oxy]propanoate: Similar structure but with a different carbon chain length.
Uniqueness
Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
methyl 4-(1,3-dihydroxypropan-2-yloxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-12-8(11)3-2-4-13-7(5-9)6-10/h7,9-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSQFSKPNBVTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733397 | |
| Record name | Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820247-03-8 | |
| Record name | Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


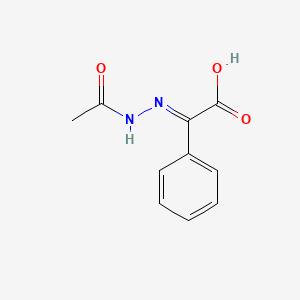
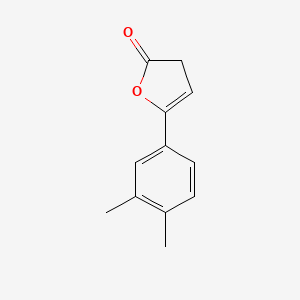
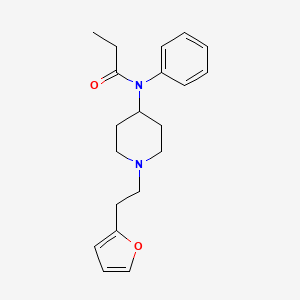
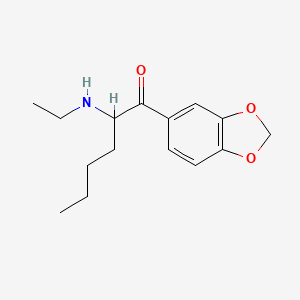
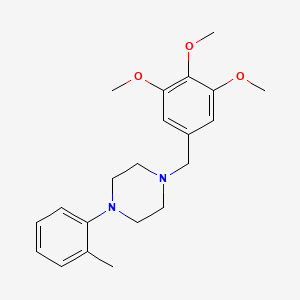

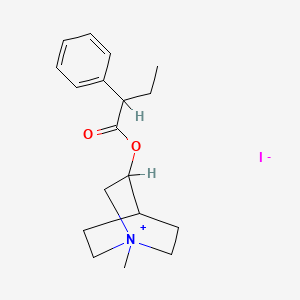
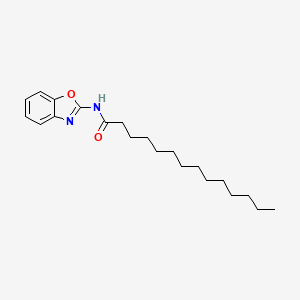
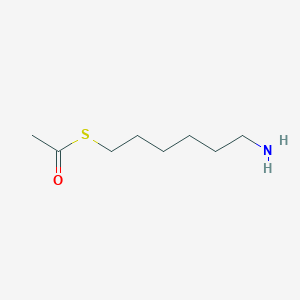
![3,4,5-triethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B1660631.png)
![Benzamide, 3,4,5-triethoxy-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B1660632.png)
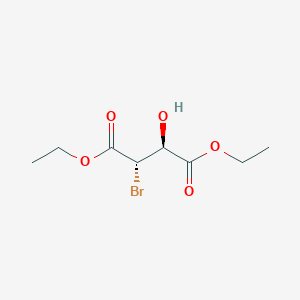
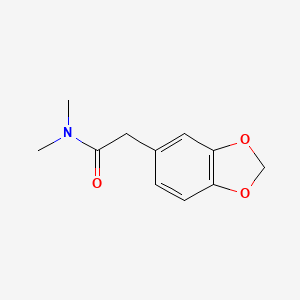
![3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide](/img/structure/B1660638.png)
